molecular formula C16H26O2 B14463187 1-(Dibutoxymethyl)-4-methylbenzene CAS No. 65768-10-7

1-(Dibutoxymethyl)-4-methylbenzene

Cat. No.: B14463187
CAS No.: 65768-10-7
M. Wt: 250.38 g/mol
InChI Key: CEKYKXGTBUJFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dibutoxymethyl)-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a dibutoxymethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dibutoxymethyl)-4-methylbenzene typically involves the alkylation of 4-methylbenzyl alcohol with dibutyl ether in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Dibutoxymethyl)-4-methylbenzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into various alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products:

    Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.

    Reduction: Production of 4-methylbenzyl alcohol or 4-methylcyclohexane.

    Substitution: Introduction of halogenated or nitro groups on the benzene ring.

Scientific Research Applications

1-(Dibutoxymethyl)-4-methylbenzene has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Dibutoxymethyl)-4-methylbenzene exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-(Methoxymethyl)-4-methylbenzene
  • 1-(Ethoxymethyl)-4-methylbenzene
  • 1-(Propoxymethyl)-4-methylbenzene

Uniqueness: 1-(Dibutoxymethyl)-4-methylbenzene is unique due to the presence of the dibutoxymethyl group, which imparts distinct chemical properties compared to its analogs

Properties

CAS No.

65768-10-7

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

1-(dibutoxymethyl)-4-methylbenzene

InChI

InChI=1S/C16H26O2/c1-4-6-12-17-16(18-13-7-5-2)15-10-8-14(3)9-11-15/h8-11,16H,4-7,12-13H2,1-3H3

InChI Key

CEKYKXGTBUJFCT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C1=CC=C(C=C1)C)OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.